molecular formula C12H14O3 B2487901 4-[(oxolan-2-yl)methoxy]benzaldehyde CAS No. 923256-42-2

4-[(oxolan-2-yl)methoxy]benzaldehyde

Cat. No.: B2487901
CAS No.: 923256-42-2
M. Wt: 206.241
InChI Key: XNNTWUIEFDDWBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Oxolan-2-yl)methoxy]benzaldehyde (CAS: 923256-42-2) is a benzaldehyde derivative with a tetrahydrofuran (oxolan) ring attached via a methoxy group at the para position of the aromatic ring. This structural motif combines the reactivity of the aldehyde group with the steric and electronic effects of the oxolan substituent. The compound is of interest in organic synthesis, particularly in Knoevenagel condensations, which are critical for constructing pharmaceutically relevant scaffolds like 5-arylidene-2,4-thiazolidinediones . Its synthesis often employs green chemistry principles, such as microwave-assisted reactions in ionic liquids (ILs), to enhance efficiency and reduce environmental impact .

Properties

IUPAC Name

4-(oxolan-2-ylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-8-10-3-5-11(6-4-10)15-9-12-2-1-7-14-12/h3-6,8,12H,1-2,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNTWUIEFDDWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(oxolan-2-yl)methoxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with oxolane-2-methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-[(oxolan-2-yl)methoxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(oxolan-2-yl)methoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(oxolan-2-yl)methoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Molecular and Structural Characteristics

The table below compares 4-[(oxolan-2-yl)methoxy]benzaldehyde with structurally related benzaldehyde derivatives:

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Feature
This compound C₁₂H₁₄O₃ 206.24* 923256-42-2 Para-substituted oxolan-methoxy group
4-Methoxybenzaldehyde C₈H₈O₂ 136.15 123-11-5 Simple para-methoxy group
4-Ethoxy-3-methoxybenzaldehyde C₁₀H₁₂O₃ 180.20 - Ethoxy and methoxy at positions 4/3
4-Methoxy-3-(4-methoxyphenoxymethyl)benzaldehyde C₁₆H₁₆O₄ 272.30 438532-62-8 Bulky phenoxymethyl substituent

*Calculated based on formula C₁₂H₁₄O₃.

Key Observations :

  • 4-Methoxybenzaldehyde lacks the oxygen-rich oxolan ring, resulting in lower molecular weight and altered solubility .
Physical Properties

Boiling points and solubility profiles highlight differences in intermolecular interactions:

Compound Name Boiling Point (°C) Solubility Trends
This compound Not reported Moderate polarity due to oxolan
4-Methoxybenzaldehyde 267.2 Soluble in polar organic solvents
3-Methoxybenzaldehyde 276.1 Similar to para-substituted analogs

Analysis :

  • Higher boiling points in ortho/methoxy-substituted analogs (e.g., 3-methoxybenzaldehyde) suggest stronger van der Waals interactions .
Reactivity in Knoevenagel Condensation

Reactivity differences arise from electronic and steric effects:

Compound Name Reaction Efficiency (Yield%) Preferred Conditions
This compound 82–89%* Microwave/ILs, 15–20 min
4-Methoxybenzaldehyde 75–80% Conventional heating, 2–4 hrs
4-Ethoxy-3-methoxybenzaldehyde 70–78% Piperidine catalyst, reflux

*Reported for analogs in .

Key Findings :

  • The oxolan-methoxy group improves reaction efficiency under microwave/IL conditions due to enhanced activation of the aldehyde group .
  • Bulky substituents (e.g., phenoxymethyl) may reduce yields due to steric hindrance .
Pharmacological Relevance
  • 4-Methoxybenzaldehyde : A precursor in fragrances and pharmaceuticals but less versatile in complex scaffold synthesis .
  • 4-Ethoxy-3-methoxybenzaldehyde : Found in dehydrozingerone analogs with antioxidant properties .

Biological Activity

4-[(Oxolan-2-yl)methoxy]benzaldehyde, a compound with the chemical formula C11H12O3 and CAS number 923256-42-2, is part of a class of organic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and potential applications in medicinal chemistry.

The structure of this compound features an oxolane (tetrahydrofuran) ring attached to a methoxybenzaldehyde moiety. This unique configuration contributes to its reactivity and biological interactions.

PropertyValue
Molecular Weight192.21 g/mol
Chemical FormulaC11H12O3
CAS Number923256-42-2

Antimicrobial Properties

Research indicates that derivatives of benzaldehyde, including this compound, exhibit notable antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have demonstrated that this compound scavenges free radicals effectively, thereby reducing oxidative damage in cellular models.

Anti-inflammatory Effects

Inflammation plays a significant role in numerous chronic diseases. Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells, modulating pathways involved in inflammation and oxidative stress response.

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial properties against Staphylococcus aureus.
    • Method : Disk diffusion assay was employed to measure inhibition zones.
    • Results : The compound showed significant inhibition compared to control groups, indicating strong antimicrobial potential.
  • Antioxidant Capacity Assessment :
    • Objective : To assess the free radical scavenging ability using DPPH assay.
    • Method : Various concentrations of the compound were tested.
    • Results : A dose-dependent increase in antioxidant activity was observed, highlighting its potential as a natural antioxidant agent.
  • Anti-inflammatory Activity Evaluation :
    • Objective : To investigate the effect on TNF-alpha production in macrophages.
    • Method : ELISA was used to quantify cytokine levels post-treatment.
    • Results : A significant reduction in TNF-alpha levels was noted, suggesting anti-inflammatory properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.